molecular formula C15H27NO2 B14616117 Dodecyl cyanoacetate CAS No. 60180-50-9

Dodecyl cyanoacetate

Cat. No.: B14616117
CAS No.: 60180-50-9
M. Wt: 253.38 g/mol
InChI Key: RYFZYSKTNJAFQD-UHFFFAOYSA-N
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Description

Dodecyl cyanoacetate is an organic compound characterized by the presence of a dodecyl group attached to a cyanoacetate moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with dodecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Dodecyl cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation Reactions: The active methylene group in this compound can undergo condensation reactions with aldehydes and ketones to form β-keto esters.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield cyanoacetic acid and dodecanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Condensation Reactions: Aldehydes or ketones in the presence of a base like sodium ethoxide.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

    Nucleophilic Substitution: Various substituted cyanoacetates.

    Condensation Reactions: β-keto esters.

    Hydrolysis: Cyanoacetic acid and dodecanol.

Scientific Research Applications

Dodecyl cyanoacetate finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dodecyl cyanoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and the ester functionality play crucial roles in its reactivity, enabling the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is employed.

Comparison with Similar Compounds

  • Methyl Cyanoacetate
  • Ethyl Cyanoacetate
  • Butyl Cyanoacetate

Comparison: Dodecyl cyanoacetate is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain counterparts

Properties

CAS No.

60180-50-9

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

dodecyl 2-cyanoacetate

InChI

InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17)12-13-16/h2-12,14H2,1H3

InChI Key

RYFZYSKTNJAFQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC#N

Origin of Product

United States

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